molecular formula C84H153N31O26 B15363255 Histone H3 (5-23)

Histone H3 (5-23)

Cat. No.: B15363255
M. Wt: 2013.3 g/mol
InChI Key: KCBTZLOUBCTXAP-XXNYUVRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histone H3 (5-23) is a peptide fragment derived from the histone H3 protein, which is one of the core components of chromatin in eukaryotic cells. This peptide represents amino acid residues 5 to 23 of histone H3 and plays a crucial role in the regulation of gene expression through post-translational modifications. Histone H3 is involved in the formation of nucleosomes, the basic unit of chromatin, and its modifications can influence chromatin structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histone H3 (5-23) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of histone H3 (5-23) may involve automated peptide synthesizers to scale up the SPPS process. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Histone H3 (5-23) undergoes various post-translational modifications, including:

    Methylation: Addition of methyl groups to lysine or arginine residues.

    Acetylation: Addition of acetyl groups to lysine residues.

    Phosphorylation: Addition of phosphate groups to serine or threonine residues.

Common Reagents and Conditions:

    Methylation: Catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the methyl donor.

    Acetylation: Catalyzed by histone acetyltransferases (HATs) using acetyl-CoA as the acetyl donor.

    Phosphorylation: Catalyzed by kinases using ATP as the phosphate donor.

Major Products:

Scientific Research Applications

Histone H3 (5-23) is widely used in scientific research due to its role in epigenetic regulation. Some key applications include:

Mechanism of Action

Histone H3 (5-23) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can:

    Recruit or repel transcription factors: and other chromatin-associated proteins.

    Alter nucleosome stability: and positioning.

    Influence chromatin compaction: and accessibility.

Molecular targets include specific lysine and arginine residues within the peptide, which can be modified by enzymes such as methyltransferases, acetyltransferases, and kinases .

Comparison with Similar Compounds

Histone H3 (5-23) can be compared to other histone H3 variants and fragments, such as:

    Histone H3.1: A canonical histone variant with a slightly different amino acid sequence.

    Histone H3.3: A variant involved in active transcription and chromatin remodeling.

    Histone H3.4 (H3T): A testis-specific variant.

    Histone H3.5: Another variant with unique properties.

Histone H3 (5-23) is unique due to its specific sequence and the role it plays in post-translational modifications that regulate gene expression .

Properties

Molecular Formula

C84H153N31O26

Molecular Weight

2013.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

KCBTZLOUBCTXAP-XXNYUVRRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.